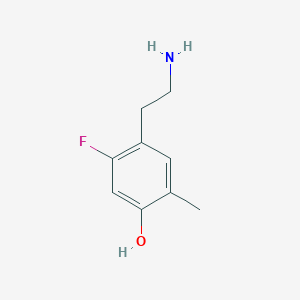
4-Chloro-3,5-dibromo-2-iodoanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dibromo-2-iodoanisole is an organic compound with the molecular formula C7H4Br2ClIO It is a halogenated anisole derivative, characterized by the presence of chlorine, bromine, and iodine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromo-2-iodoanisole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of anisole derivatives. For instance, the bromination of 4-chloro-2-iodoanisole can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include controlled temperatures and solvent systems to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,5-dibromo-2-iodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-dibromo-2-iodoanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dibromo-2-iodoanisole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and selective binding to specific sites on proteins or other biomolecules. This can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-iodoanisole: Similar structure but lacks the chlorine atom.
4-Chloro-3,5-dibromoanisole: Similar structure but lacks the iodine atom.
2,5-Dibromo-3,4-diiodothiophene: Contains similar halogenation but on a thiophene ring instead of a benzene ring.
Uniqueness
4-Chloro-3,5-dibromo-2-iodoanisole is unique due to the combination of chlorine, bromine, and iodine atoms on the anisole ring. This unique halogenation pattern imparts specific chemical reactivity and binding properties that are not observed in other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1160574-51-5 |
|---|---|
Molekularformel |
C7H4Br2ClIO |
Molekulargewicht |
426.27 g/mol |
IUPAC-Name |
1,3-dibromo-2-chloro-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2ClIO/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChI-Schlüssel |
VULXNIRPDVBNFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1I)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



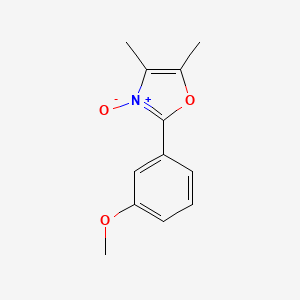
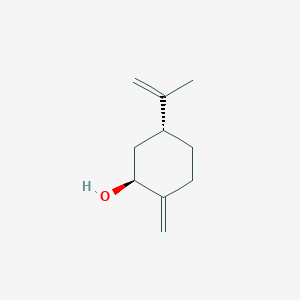
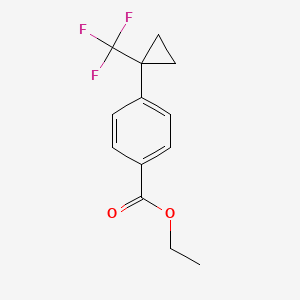
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
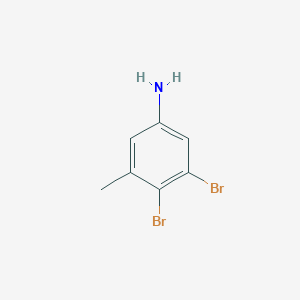
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
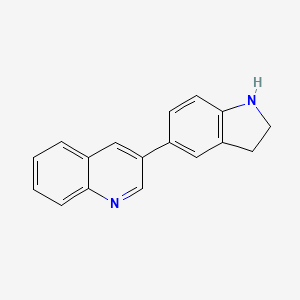

![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)

